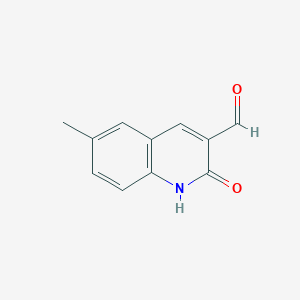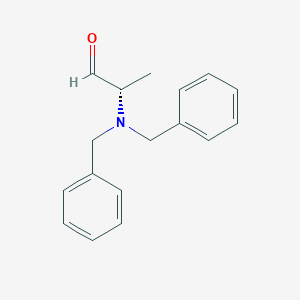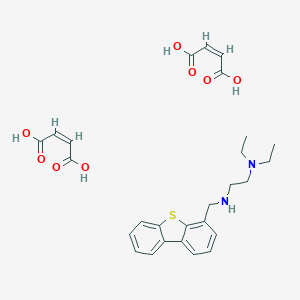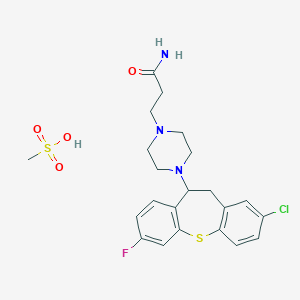
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Übersicht
Beschreibung
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is an important molecule in organic chemistry due to its unique structure and properties. It is a heterocyclic aldehyde that is found in many natural products, and has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This molecule has been used as a starting material for the synthesis of several drugs and as a reagent in many reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cu (II) Complexes
This compound has been used in the synthesis of novel Cu (II) complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . These complexes have been prepared and characterized, and their biological activity has been investigated .
Cytotoxicity Against Human Tumor Cells
The Cu (II) complexes synthesized using this compound have shown high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . This is related to the high cellular uptake of these complexes .
Selectivity Towards Cancerous Cell Lines
The Cu (II) complexes have also shown a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines . They were able to circumvent cisplatin resistance .
Inhibition of Acetylcholinesterase Enzyme
New 2-oxo-1,2-dihydroquinoline-3-carboxamides synthesized from this compound have been evaluated as potent inhibitors against the acetylcholinesterase enzyme . This enzyme plays a crucial role in Alzheimer’s disease, and inhibiting it can help in the treatment of this disease .
Treatment of Alzheimer’s Disease
The synthesized carboxamides have shown strong potency in inhibiting the acetylcholinesterase enzyme . Some of these compounds had activities higher than or close to donepezil, a drug currently used against Alzheimer’s disease .
Protein Kinase Inhibition
This compound has been studied for its potential applications in inhibiting protein kinases. Protein kinases play a key role in cellular processes, and their inhibition can be useful in treating various diseases.
Growth Inhibition of Certain Cancer Cell Lines
It has been found to be effective in inhibiting the growth of certain cancer cell lines. This makes it a potential candidate for cancer treatment.
Alkylation and Interaction with N-Nucleophiles
Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have been studied . This can help in understanding its reactivity and potential applications in organic synthesis .
Eigenschaften
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNTVPBXVATJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358628 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
101382-53-0 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)




![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)


